7,8-Dimethyl-10-(2'-acetoxyethyl)isoalloxazine
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Overview
Description
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is a chemical compound that belongs to the isoalloxazine family. Isoalloxazines are heterocyclic compounds that form the structural foundation of flavins, such as riboflavin (vitamin B2) . This compound is characterized by its tricyclic structure, which includes three interconnected rings of atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine typically involves the condensation of appropriate aromatic o-diamines with other chemical intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the isoalloxazine ring .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis, utilizing genetically engineered strains of microorganisms such as Bacillus subtilis, Ashbya gossypii, and Candida famata . These microorganisms are capable of producing riboflavin derivatives, including 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine, through fermentation processes.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the isoalloxazine ring.
Major Products: The major products formed from these reactions include various derivatives of isoalloxazine, which can have different functional groups attached to the core structure .
Scientific Research Applications
7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine involves its role as a cofactor in enzymatic reactions. It participates in redox reactions by facilitating the transfer of electrons through its isoalloxazine ring system . The compound interacts with various molecular targets, including flavoenzymes, which are involved in metabolic pathways such as the respiratory chain and oxidative stress response .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): Chemically defined as 7,8-dimethyl-10-(1’-D-ribityl)isoalloxazine, riboflavin is a well-known compound with similar structural features.
Flavin Mononucleotide (FMN): A derivative of riboflavin, FMN is involved in various biological processes as a coenzyme.
Flavin Adenine Dinucleotide (FAD): Another riboflavin derivative, FAD plays a crucial role in redox reactions and energy production.
Uniqueness: 7,8-Dimethyl-10-(2’-acetoxyethyl)isoalloxazine is unique due to its specific acetoxyethyl group, which imparts distinct chemical properties and reactivity compared to other flavin derivatives .
Properties
CAS No. |
6266-58-6 |
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Molecular Formula |
C16H16N4O4 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl acetate |
InChI |
InChI=1S/C16H16N4O4/c1-8-6-11-12(7-9(8)2)20(4-5-24-10(3)21)14-13(17-11)15(22)19-16(23)18-14/h6-7H,4-5H2,1-3H3,(H,19,22,23) |
InChI Key |
PVRDHKBVCDWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCOC(=O)C |
Origin of Product |
United States |
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